

An In-depth Technical Guide to 2-Amino-6-bromophenol

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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759

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This technical guide provides a comprehensive overview of **2-Amino-6-bromophenol**, a halogenated aromatic amine of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related bromophenol compounds.

Chemical Identity and Synonyms

The nomenclature and identifiers for **2-Amino-6-bromophenol** are crucial for accurate documentation and research. Its formal IUPAC name is **2-amino-6-bromophenol**. This compound is also known by several synonyms, which are often encountered in chemical catalogs and literature.

Table 1: Chemical Identifiers for **2-Amino-6-bromophenol**

Identifier	Value
IUPAC Name	2-amino-6-bromophenol[1][2]
CAS Number	28165-50-6[1][3][4][5]
Molecular Formula	C ₆ H ₆ BrNO[3][4][5]
Molecular Weight	188.02 g/mol [3][4][5]
InChI Key	LOBRHADLNRMHOO-UHFFFAOYSA-N[1][4]
Synonyms	2-Bromo-6-aminophenol, 6-amino-2-bromophenol[1]

Physicochemical Properties

The physical and chemical properties of **2-Amino-6-bromophenol** are essential for its handling, storage, and application in experimental settings. A summary of its key properties is presented below.

Table 2: Physicochemical Data for **2-Amino-6-bromophenol**

Property	Value
Melting Point	83-84 °C
Boiling Point	246.4 ± 25.0 °C at 760 mmHg
Density	1.8 ± 0.1 g/cm ³
Flash Point	102.8 ± 23.2 °C
Appearance	Solid
Solubility	Information not available

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-6-bromophenol** is not readily available in the reviewed literature, a representative procedure can be

extrapolated from the synthesis of its isomers and related compounds, such as 2-amino-5-bromophenol and 2-amino-4,6-dibromophenol. The most common synthetic route involves the reduction of the corresponding nitrophenol.

Synthesis of 2-Amino-6-bromophenol via Reduction of 2-Bromo-6-nitrophenol

This protocol is a generalized procedure based on established methods for the reduction of nitrophenols.

Objective: To synthesize **2-Amino-6-bromophenol** by the reduction of 2-Bromo-6-nitrophenol.

Materials:

- 2-Bromo-6-nitrophenol
- Reducing agent (e.g., Sodium bisulfite, Sodium dithionite, or catalytic hydrogenation with $H_2/Pd-C$)
- Solvent (e.g., Ethanol, Methanol, Water)
- Acid (e.g., Hydrochloric acid) for workup
- Base (e.g., Sodium hydroxide) for workup
- Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

- Recrystallization apparatus

Procedure:

- Dissolution: Dissolve 2-Bromo-6-nitrophenol in a suitable solvent within a round-bottom flask equipped with a magnetic stir bar. The choice of solvent will depend on the selected reducing agent. For instance, aqueous ethanol or methanol is commonly used for reductions with sodium dithionite.
- Reduction: Gradually add the reducing agent to the stirred solution. The reaction may be exothermic, and cooling with an ice bath might be necessary to control the temperature. If catalytic hydrogenation is employed, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- Workup:
 - If the reaction was conducted under acidic or basic conditions, neutralize the mixture carefully.
 - If a solid catalyst was used, remove it by filtration.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Redissolve the crude product in an organic solvent and wash it with water or brine in a separatory funnel to remove inorganic byproducts.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **2-Amino-6-bromophenol**.

- Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture to yield the pure **2-Amino-6-bromophenol**.

Safety Precautions:

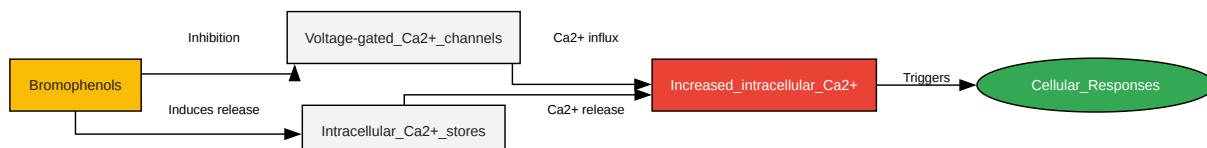
- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Nitro compounds can be hazardous; handle them with care.
- Hydrogenation reactions should be carried out with appropriate safety measures due to the flammability of hydrogen gas.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and signaling pathways of **2-Amino-6-bromophenol** are limited. However, the broader class of bromophenols, found in marine organisms and as industrial products, has been shown to interact with various cellular signaling pathways.[\[1\]](#)[\[3\]](#)

Modulation of Calcium Signaling

Bromophenols have been demonstrated to disturb cellular Ca^{2+} signaling in neuroendocrine cells.[\[1\]](#)[\[3\]](#) This disruption can affect numerous cellular processes, including hormone secretion. The potency of this effect is dependent on the number and position of the bromine atoms on the phenol ring.[\[1\]](#)[\[3\]](#) For instance, 2,4-dibromophenol has been shown to reduce depolarization-induced Ca^{2+} elevations and can induce the release of Ca^{2+} from intracellular stores.[\[1\]](#)[\[3\]](#) This suggests that **2-Amino-6-bromophenol** could potentially modulate similar pathways.

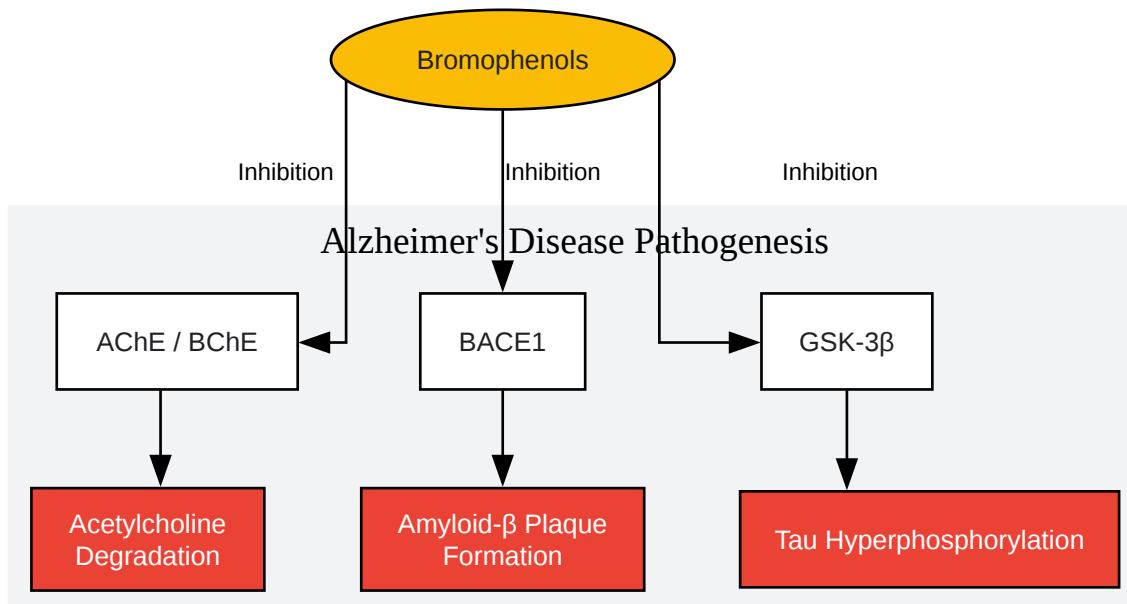


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Caption: Potential modulation of cellular calcium signaling by bromophenols.

Neuroprotective and Anti-Alzheimer's Disease Potential

Several bromophenols isolated from red algae have exhibited potent inhibitory effects against key enzymes implicated in Alzheimer's disease, including cholinesterases (AChE and BChE), β -site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3 β (GSK-3 β).^[4] These compounds were also found to inhibit the aggregation of A β peptide.^[4] Given these findings, **2-Amino-6-bromophenol** could be a candidate for investigation in the context of neurodegenerative diseases.

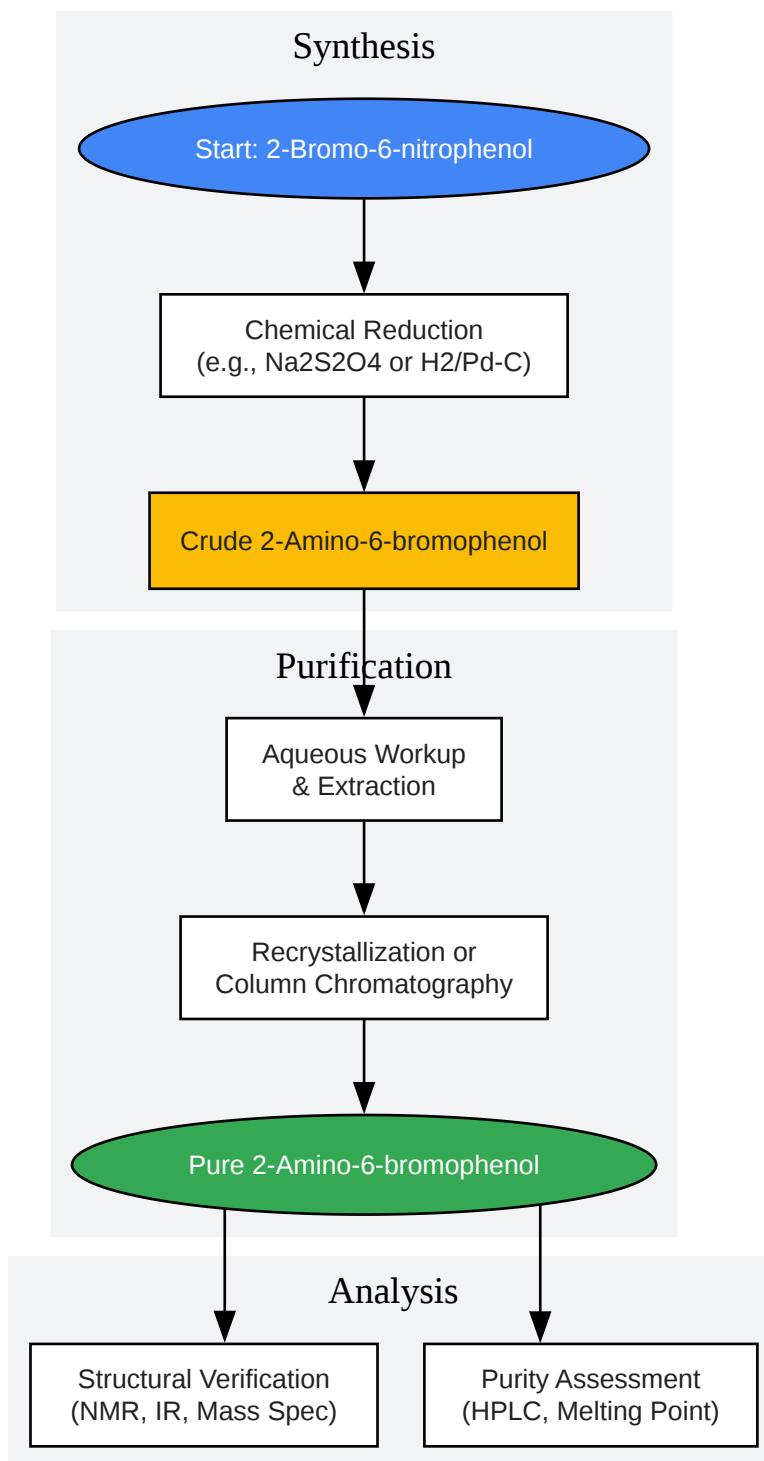


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Caption: Potential targets of bromophenols in Alzheimer's disease pathways.

Experimental/Logical Workflow

The general workflow for the synthesis and characterization of **2-Amino-6-bromophenol** is depicted below. This process begins with the selection of a suitable precursor and follows through to the purification and structural confirmation of the final product.



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Caption: General workflow for the synthesis and analysis of **2-Amino-6-bromophenol**.

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